Ethyl 4-amino-2,4-dimethylpentanoate
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Overview
Description
Ethyl 4-amino-2,4-dimethylpentanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,4-dimethylpentanoate typically involves the esterification of 4-amino-2,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-amino-2,4-dimethylpentanoic acid+ethanolacid catalystethyl 4-amino-2,4-dimethylpentanoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ethyl 4-nitro-2,4-dimethylpentanoate.
Reduction: Formation of 4-amino-2,4-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,4-dimethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active acid form.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-ethyl-2,4-dimethylpentanoate
- Ethyl (S)-4-amino-2,4-dimethylpentanoate
Uniqueness
Ethyl 4-amino-2,4-dimethylpentanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and an ester group allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
ethyl 4-amino-2,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)7(2)6-9(3,4)10/h7H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFREDKJXPOIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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